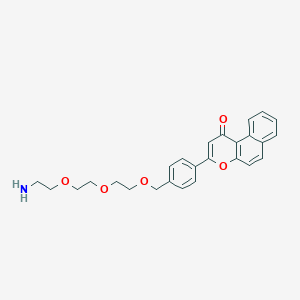
AhR Ligand-Linker Conjugates 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is specifically designed for use in the development of SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) technology . The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a critical role in various physiological processes, including xenobiotic metabolism, cell proliferation, and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AhR Ligand-Linker Conjugates 1 involves the conjugation of an IAP ligand with a SNIPER linker. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing such conjugates typically involve the use of organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: AhR Ligand-Linker Conjugates 1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
AhR Ligand-Linker Conjugates 1 has a wide range of scientific research applications, including:
Mécanisme D'action
AhR Ligand-Linker Conjugates 1 exerts its effects by binding to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and activates the transcription of target genes . This activation leads to various cellular responses, including changes in gene expression, cell proliferation, and immune modulation . The compound also recruits the E3 ubiquitin ligase to target proteins for degradation, thereby regulating protein levels within the cell .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-Linker Conjugates 57: Another compound that combines an IAP ligand with a SNIPER linker.
Selective AhR Modulators (SAhRMs): Compounds that exhibit tissue/cell-specific AhR agonist and antagonist activities.
Uniqueness: AhR Ligand-Linker Conjugates 1 is unique in its ability to specifically target the aryl hydrocarbon receptor and recruit the E3 ubiquitin ligase for protein degradation . This dual functionality makes it a valuable tool for studying protein regulation and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C26H27NO5 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethoxymethyl]phenyl]benzo[f]chromen-1-one |
InChI |
InChI=1S/C26H27NO5/c27-11-12-29-13-14-30-15-16-31-18-19-5-7-21(8-6-19)25-17-23(28)26-22-4-2-1-3-20(22)9-10-24(26)32-25/h1-10,17H,11-16,18,27H2 |
Clé InChI |
SBJIPGRUVHAOQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)COCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


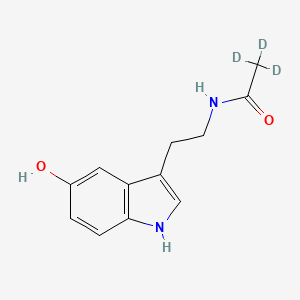

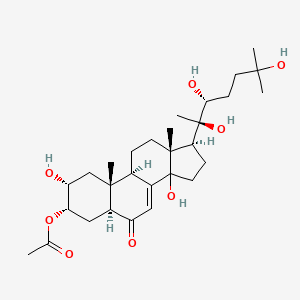
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
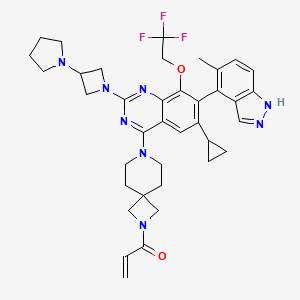
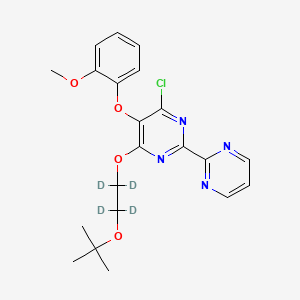
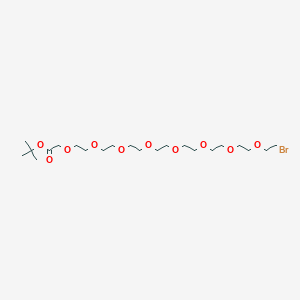
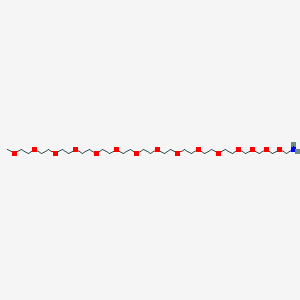
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)

![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

